![molecular formula C8H10Cl2N2 B1444688 4-Tert-butyl-2,6-dichloropyrimidine CAS No. 1037535-38-8](/img/structure/B1444688.png)
4-Tert-butyl-2,6-dichloropyrimidine
Overview
Description
4-Tert-butyl-2,6-dichloropyrimidine is a chemical compound with the molecular formula C8H10Cl2N2 . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of 4-Tert-butyl-2,6-dichloropyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 4-position with a tert-butyl group and at the 2 and 6 positions with chlorine atoms .Chemical Reactions Analysis
4-Tert-butyl-2,6-dichloropyrimidine participates in various chemical reactions. For instance, it can react with 2,3-dicyano-5,6-dichloro-p-benzoquinone in diethyl ether at -30 - 0°C for 1 hour .Physical And Chemical Properties Analysis
4-Tert-butyl-2,6-dichloropyrimidine is a powder with a melting point of 61-62°C . Its molecular weight is 205.09 g/mol .Scientific Research Applications
Synthesis of Pharmacologically Active Compounds
4-Tert-butyl-2,6-dichloropyrimidine: serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its pyrimidine core is a common motif in drugs that exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral effects . The compound’s reactivity allows for the introduction of various functional groups, enabling the creation of diverse medicinal agents.
Organic Synthesis Methodologies
This compound is utilized in organic synthesis as a building block for constructing complex molecules. It is particularly valuable in the development of new synthetic methodologies, where its stability under various conditions is advantageous .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, such as 4-tert-butyl-2,6-dichloropyrimidine, are often used in the synthesis of various pharmaceuticals and bioactive compounds .
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to play a role in various biochemical pathways, including nucleotide synthesis and various signaling pathways .
Result of Action
As a pyrimidine derivative, it may have potential effects on cellular processes such as dna replication and rna transcription .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of pyrimidine derivatives .
properties
IUPAC Name |
4-tert-butyl-2,6-dichloropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2/c1-8(2,3)5-4-6(9)12-7(10)11-5/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSOWDBHBXDLTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731638 | |
Record name | 4-tert-Butyl-2,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2,6-dichloropyrimidine | |
CAS RN |
1037535-38-8 | |
Record name | 4-tert-Butyl-2,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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